5,6-Dibromo-1,1,3,3-tetramethylisoindoline
Overview
Description
5,6-Dibromo-1,1,3,3-tetramethylisoindoline: is a brominated isoindoline compound with the molecular formula C₁₂H₁₅Br₂N and a molecular weight of 333.06 g/mol . This compound is notable for its unique structure, which includes two bromine atoms attached to the isoindoline ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,1,3,3-tetramethylisoindoline typically involves the bromination of 1,1,3,3-tetramethylisoindoline. One common method includes the treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine in carbon tetrachloride (CCl₄), followed by oxidative debenzylation . This process generates the desired dibromo compound in high yield. Another method involves the use of bromine and aluminum chloride (AlCl₃) in CCl₄, producing this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-1,1,3,3-tetramethylisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like potassium carbonate (K₂CO₃) and palladium diacetate (Pd(OAc)₂) in N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: The compound can be oxidized to form nitroxides, which are stable free radicals.
Common Reagents and Conditions:
Substitution: K₂CO₃, Pd(OAc)₂, triphenylphosphine (PPh₃), and DMF at 100°C.
Oxidation: Sodium tungstate, dihydrogen peroxide, and sodium hydrogencarbonate in methanol.
Major Products:
Substitution Products: Various substituted isoindolines depending on the reagents used.
Oxidation Products: Isoindoline nitroxides.
Scientific Research Applications
5,6-Dibromo-1,1,3,3-tetramethylisoindoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,1,3,3-tetramethylisoindoline primarily involves its ability to undergo oxidation to form nitroxide radicals. These radicals interact with various molecular targets, including proteins and nucleic acids, making them useful in studying biological processes .
Comparison with Similar Compounds
5-Bromo-1,1,3,3-tetramethylisoindoline: Similar structure but with only one bromine atom.
1,1,3,3-Tetramethylisoindoline: The parent compound without bromine atoms.
Uniqueness: 5,6-Dibromo-1,1,3,3-tetramethylisoindoline is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis . This dual bromination allows for more diverse chemical modifications compared to its mono-brominated or non-brominated counterparts .
Properties
IUPAC Name |
5,6-dibromo-1,1,3,3-tetramethyl-2H-isoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c1-11(2)7-5-9(13)10(14)6-8(7)12(3,4)15-11/h5-6,15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTCCDMFOWGOJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(N1)(C)C)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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